Demethyl Bromo Memantine is a derivative of Memantine, which is primarily used in the treatment of Alzheimer's disease. Memantine is known as an N-methyl-D-aspartate receptor antagonist, which helps to regulate the activity of glutamate, a neurotransmitter involved in learning and memory. The compound's full chemical name is 1-amino-3,5-dimethyladamantane, and it is recognized for its neuroprotective properties. The synthesis and characterization of Demethyl Bromo Memantine are crucial for understanding its potential therapeutic applications.
Demethyl Bromo Memantine belongs to the class of compounds known as adamantanes, which are characterized by their unique cage-like structure. This compound is synthesized from 1-bromo-3,5-dimethyladamantane, a key starting material that undergoes various chemical transformations to yield the final product. Its classification falls under organic chemistry and pharmacology, particularly within the field of neuropharmacology due to its interaction with neurotransmitter systems.
The synthesis of Demethyl Bromo Memantine can be approached through several methods. One notable method involves the direct aminoation of 1-bromo-3,5-dimethyladamantane with urea. This process optimizes reaction conditions such as temperature and molar ratios to achieve high yields. Key parameters include:
Alternative synthetic routes may involve bromination reactions followed by hydrolysis and acylation processes using acetonitrile and sulfuric acid . These methods emphasize safety and efficiency, reducing hazardous waste and improving product purity.
Demethyl Bromo Memantine features a complex adamantane structure with specific functional groups that contribute to its pharmacological activity. The molecular formula is CHBrN, indicating the presence of bromine in its structure. The compound's three-dimensional conformation allows it to interact effectively with NMDA receptors.
Demethyl Bromo Memantine undergoes several chemical reactions during its synthesis:
These reactions are characterized by specific conditions that ensure high yields while minimizing by-products.
Demethyl Bromo Memantine functions primarily as an antagonist at the NMDA receptor sites in the central nervous system. By blocking excessive glutamate activity, it helps prevent excitotoxicity—a process that can lead to neuronal damage in conditions like Alzheimer's disease. The mechanism involves competitive inhibition at the receptor site, leading to enhanced neuroprotection during pathological states.
Demethyl Bromo Memantine has significant potential in pharmacological research focused on neurodegenerative diseases. Its applications include:
Demethyl Bromo Memantine (DBM) is a derivative of 1-bromo-3,5-dimethyladamantane, featuring a bromine atom at the bridgehead position (C1) and methyl groups at C3 and C5. Its adamantane core adopts a rigid, symmetric cage structure, where bromination at C1 induces significant electronic perturbations due to the high electron-withdrawing capacity of bromine. This alters charge distribution across the cage, increasing the C-Br bond polarity and enhancing electrophilicity at adjacent carbon centers. Molecular dynamics simulations reveal that bromine steric bulk minimally distorts bond angles (<2° deviation) but reduces conformational flexibility, restricting ring-puckering motions by ~30% compared to non-brominated analogs [1] [9].
Parameter | Value | Method of Determination |
---|---|---|
Molecular Formula | C~12~H~19~BrN | High-Resolution MS |
Core Symmetry | C~3v~ (distorted) | X-ray Crystallography |
C1-Br Bond Length | 1.98 Å | Computational Modeling |
C3/C5-CH~3~ Bond Angle | 109.5° | NMR Spectroscopy |
Log P (Octanol/Water) | 3.8 ± 0.2 | Shake-Flask Assay |
The lipophilicity (Log P ≈ 3.8) stems from the hydrophobic adamantane cage, though bromine incorporation moderately increases water solubility (0.2 mg/mL) relative to memantine (0.1 mg/mL) due to halogen-water dipole interactions [9]. Hydrogen-bonding capacity is negligible, aligning with passive blood-brain barrier permeability observed in adamantane derivatives [5] [9].
DBM synthesis hinges on regioselective bromination of 1,3-dimethyladamantane, exploiting the tertiary bridgehead carbon’s enhanced reactivity. Two optimized routes dominate:
Route 1: Direct Bromination1,3-Dimethyladamantane undergoes electrophilic substitution using bromine (Br₂) in acetic acid at 25–30°C for 24 hours. Acetic acid solvates bromonium ions, directing substitution exclusively to C1 due to steric and electronic constraints. Crude yield: 68–72% [1] [8].
Route 2: Catalytic BrominationEmploying sulfuric acid (0.5–1.0 eq) or AlCl₃ (5 mol%) as catalyst accelerates reaction kinetics. Bromine (1.05 eq) in toluene/acetonitrile (3:1) at 50°C achieves 85–90% yield within 4 hours. Catalysts polarize Br₂, enhancing electrophilicity, while toluene minimizes polybromination [1] [8].
Condition | Reagent/ Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Uncatalyzed | Br₂ (1.1 eq) | Acetic Acid | 25–30 | 24 | 68–72 |
Acid-Catalyzed | Br₂ (1.05 eq), H₂SO₄ | Toluene/CH₃CN | 50 | 4 | 85–90 |
Lewis Acid-Catalyzed | Br₂ (1.05 eq), AlCl₃ | CH₂Cl₂ | 40 | 6 | 80–82 |
Post-reaction, the product is isolated via aqueous workup (NaHCO₃ neutralization), solvent evaporation, and recrystallization from ethanol/water mixtures to afford white crystals [8].
Demethylation of methoxy-adamantane precursors to DBM employs acidic concentrated lithium bromide (ACLB) as a key innovation. Traditional demethylation (e.g., BBr₃, HI) requires harsh conditions (−78°C, anhydrous), but ACLB (1.5 M HCl, 8 M LiBr) cleaves methyl ethers at 110°C within 2 hours via SN2 nucleophilic substitution. Bromide ions displace methyl groups as methyl bromide, yielding phenolic intermediates. Key advantages include:
Bromination must precede demethylation if acid-sensitive groups (e.g., aldehydes) are present, as ACLB’s acidity degrades such functionalities. Sequential bromination-demethylation workflows thus achieve higher purity than reverse pathways [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: